molecular formula C22H28N4O2 B2428161 2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide CAS No. 1798402-02-4

2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide

Cat. No. B2428161
M. Wt: 380.492
InChI Key: MGAZALBWYZXHMJ-UHFFFAOYSA-N
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Description

2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural elucidation of compounds with intricate structures similar to the specified compound. For instance, studies on the absolute stereochemistry of compounds related to grenadamide have provided insights into their synthesis through enzymatic desymmetrisation processes, highlighting the importance of stereochemical configurations in such complex molecules (Dulayymi, Baird, & Jones, 2004). Furthermore, investigations into the synthesis of 1-cyano-1-alkenyl esters by reactions of acyl cyanides with acid anhydrides and isocyanates have shed light on methods to produce structurally related compounds, emphasizing the versatility of cyanide functional groups in organic synthesis (Oku, Nakaoji, Kadono, & Imai, 1979).

Application in Heterocyclic Compound Synthesis

Compounds structurally related to the specified molecule have been utilized as key intermediates in the synthesis of diverse heterocyclic compounds. This includes the development of novel pyrroles, pyridones, and oxazolines, demonstrating the compound's utility in generating a wide range of heterocyclic structures with potential applications in materials science, pharmaceuticals, and agrochemicals (Bondock, Tarhoni, & Fadda, 2014).

Antimicrobial Activity

Studies on new heterocycles incorporating similar structural motifs have demonstrated antimicrobial properties, suggesting potential applications in developing novel antimicrobial agents. The synthesis of compounds like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and its derivatives highlights the role of the cyano group and the pyrrole moiety in contributing to the biological activity of these compounds (Bondock, Rabie, Etman, & Fadda, 2008).

Building Blocks for Substituted Pyrazoles

The utilization of enaminones derived from similar compounds as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities exemplifies the compound's significance in medicinal chemistry. This approach enables the generation of compounds with varied biological activities, paving the way for new therapeutic agents (Riyadh, 2011).

properties

IUPAC Name

2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-13(2)8-9-26-14(3)10-18(16(26)5)11-19(12-23)22(27)24-20-15(4)25-28-21(20)17-6-7-17/h10-11,13,17H,6-9H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAZALBWYZXHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)NC2=C(ON=C2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide

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